Cas no 1892290-01-5 (1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine)
1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine
- EN300-1909539
- 1892290-01-5
- 1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine
-
- Inchi: 1S/C11H13BrClN/c1-7(14)11(4-5-11)9-3-2-8(13)6-10(9)12/h2-3,6-7H,4-5,14H2,1H3
- InChI Key: MTNFXQRKEWBNGN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C1(C(C)N)CC1)Cl
Computed Properties
- Exact Mass: 272.99199g/mol
- Monoisotopic Mass: 272.99199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26Ų
1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909539-0.05g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1909539-0.1g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1909539-0.25g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1909539-0.5g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1909539-1.0g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1909539-2.5g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1909539-5.0g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1909539-10.0g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1909539-1g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1909539-5g |
1-[1-(2-bromo-4-chlorophenyl)cyclopropyl]ethan-1-amine |
1892290-01-5 | 5g |
$3687.0 | 2023-09-18 |
1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine
Comprehensive Overview of 1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine (CAS No. 1892290-01-5)
The compound 1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine (CAS No. 1892290-01-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a cyclopropyl ring and halogenated phenyl group, make it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets.
In recent years, the demand for halogenated aromatic amines like 1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine has surged due to their role in developing novel therapeutics. This compound's bromo and chloro substituents enhance its reactivity, enabling precise modifications for tailored applications. Its CAS No. 1892290-01-5 is frequently searched in chemical databases, reflecting its growing relevance in synthetic chemistry.
One of the most discussed topics in the scientific community is the compound's potential in addressing antibiotic resistance. With the rise of multidrug-resistant pathogens, researchers are exploring 1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine as a scaffold for designing next-generation antimicrobial agents. Its cyclopropyl moiety is known to improve metabolic stability, a critical factor in drug development.
Another area of interest is the compound's utility in agrochemical innovation. The halogenated phenyl group is a common feature in pesticides and herbicides, and CAS No. 1892290-01-5 is being studied for its potential to enhance crop protection strategies. This aligns with the global push for sustainable agriculture, where efficient and eco-friendly solutions are paramount.
From a synthetic perspective, 1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine offers versatility. Its amine functionality allows for easy derivatization, making it a preferred choice for combinatorial chemistry. Laboratories worldwide are investigating its use in high-throughput screening to identify lead compounds for various diseases.
The compound's stability under different conditions is another focal point. Studies indicate that 1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine exhibits remarkable thermal and chemical resilience, which is crucial for industrial-scale applications. This property is particularly valuable in process chemistry, where reproducibility and scalability are essential.
In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for CAS No. 1892290-01-5. The aim is to minimize waste and reduce reliance on hazardous reagents, aligning with regulatory trends and environmental concerns. This approach has resonated with both academia and industry, as sustainability becomes a key driver of innovation.
Lastly, the compound's role in neuroscience research cannot be overlooked. Preliminary studies suggest that 1-1-(2-bromo-4-chlorophenyl)cyclopropylethan-1-amine may interact with neurotransmitter systems, opening avenues for treating neurological disorders. This has sparked interest in its potential as a central nervous system (CNS) drug candidate.
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